4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrole ring substituted with a phenyl group and a 4-bromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of 4-bromoaniline with 1-phenyl-2,5-diketopyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
4-Amino-N-(4-bromophenyl)benzenesulfonamide: A compound with a similar bromophenyl group but different functional groups.
Tris(4-bromophenyl)amine: A compound with three bromophenyl groups attached to an amine.
Uniqueness
4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a bromophenylamino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13BrN2O |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
3-(4-bromoanilino)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H13BrN2O/c17-12-6-8-13(9-7-12)18-14-10-16(20)19(11-14)15-4-2-1-3-5-15/h1-10,18H,11H2 |
InChI Key |
MBQZTIAUSKKART-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.